molecular formula C17H16N4O5 B4323974 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4323974
M. Wt: 356.33 g/mol
InChI Key: OKSCMUNGYXLSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an allyl group, a benzodioxole moiety, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzodioxole Moiety: The benzodioxole group is attached through an etherification reaction, where 1,3-benzodioxole-5-ol is reacted with the purine derivative in the presence of a suitable catalyst like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the purine core or the benzodioxole moiety, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while nucleophilic substitution at the purine core could introduce an amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative, caffeine, shares a similar core structure but lacks the allyl and benzodioxole groups.

    Theophylline: Similar to caffeine, theophylline is a purine derivative with different substituents, used primarily in respiratory medicine.

    7-allyl-8-(1,3-benzothiazol-2-ylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a benzothiazole moiety instead of a benzodioxole group.

Uniqueness

The uniqueness of 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of the allyl group, benzodioxole moiety, and purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-4-7-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)26-10-5-6-11-12(8-10)25-9-24-11/h4-6,8H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSCMUNGYXLSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.